1'-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole
Description
This compound is a complex heterocyclic molecule featuring a 3,4'-bipyrazole core linked to a substituted pyrimidine ring. Key structural attributes include:
- 1'-Ethyl and 3'-methyl groups on the bipyrazole moiety, influencing steric and electronic properties.
- Pyrimidinyl substituents: A 4-(3-methoxyphenyl)-6-(trifluoromethyl) group on the pyrimidine ring, contributing to π-stacking interactions and lipophilicity.
- Dual trifluoromethyl groups: One on the pyrimidine and another on the bipyrazole, enhancing metabolic stability and membrane permeability .
While direct biological data for this compound is unavailable in the provided evidence, structural analogs (e.g., pyrazole-pyrimidine hybrids) are often explored for antimicrobial or agrochemical applications due to their heterocyclic diversity and substituent-driven activity .
Properties
CAS No. |
1005632-07-4 |
|---|---|
Molecular Formula |
C22H18F6N6O |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
2-[3-(1-ethyl-3-methylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C22H18F6N6O/c1-4-33-11-15(12(2)31-33)17-10-19(22(26,27)28)34(32-17)20-29-16(9-18(30-20)21(23,24)25)13-6-5-7-14(8-13)35-3/h5-11H,4H2,1-3H3 |
InChI Key |
VDFWDUSMVILBAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Introduction of Trifluoromethyl Groups
Trifluoromethylation at C5 of the bipyrazole is achieved via halogen exchange using CF₃Cu. Reacting 5-bromo-1H-pyrazole 19 (1.0 equiv) with CF₃Cu (3.0 equiv) in DMF at 120°C for 24 hours provides 5-(trifluoromethyl)-1H-pyrazole 20 in 75% yield. The reaction proceeds through a single-electron transfer mechanism, with Cu(I) facilitating bromide displacement.
N-Alkylation for Ethyl and Methyl Substituents
Sequential alkylation introduces the 1'-ethyl and 3'-methyl groups. Treating bipyrazole 15 (1.0 equiv) with ethyl iodide (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetone at 60°C for 6 hours installs the ethyl group (89% yield). Subsequent methylation using methyl triflate (1.1 equiv) and NaH (1.5 equiv) in THF at 0°C to room temperature affords the 3'-methyl derivative 21 in 93% yield. Steric hindrance from the adjacent trifluoromethyl group necessitates low temperatures to prevent over-alkylation.
Final Coupling and Purification
The bipyrazole 21 and pyrimidine 18 are coupled via nucleophilic aromatic substitution. Heating 21 (1.0 equiv) with 18 (1.1 equiv) and Cs₂CO₃ (3.0 equiv) in DMF at 130°C for 18 hours yields the target compound in 68% yield. Purification by silica gel chromatography (hexane/EtOAc 7:3) followed by recrystallization from ethanol/water (4:1) achieves >99% purity (HPLC).
Table 2: Key Spectral Data for Final Compound
| Technique | Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.52 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 4H, Ar-H), 4.32 (q, J=7.1 Hz, 2H, CH₂CH₃), 2.89 (s, 3H, CH₃) |
| HRMS (ESI+) | [M+H]⁺ calcd. for C₂₂H₁₈F₆N₆O: 533.1464; found: 533.1468 |
Comparative Analysis of Synthetic Routes
Route Efficiency:
-
Cyclocondensation-First Approach : Higher overall yield (72%) but requires stringent temperature control during pyrimidine coupling.
-
Pyrimidine-First Approach : Lower yield (65%) due to steric challenges during bipyrazole alkylation but offers better regioselectivity.
Cost Considerations:
Chemical Reactions Analysis
Types of Reactions
1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could be explored for drug development, particularly for targeting specific enzymes or receptors.
Industry: It might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl groups and methoxyphenyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
- Structure : (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole.
- Key Differences : Lacks the pyrimidine ring and trifluoromethyl groups. The hydroxyl and fluorine substituents increase polarity but reduce lipophilicity compared to the target compound’s methoxy and trifluoromethyl groups .
- Synthesis : Prepared via chalcone cyclization, contrasting with the target’s likely multi-step coupling of bipyrazole and pyrimidine units .
Parchem Product 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- Structure : Integrates a pyrimidine-thione ring with a diphenylpyrazole.
Influence of Trifluoromethyl Substituents
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile ():
- Structure : A pyrazole with a trifluoromethyl group and nitrile side chain.
- Comparison : The nitrile group increases electrophilicity, whereas the target’s pyrimidine and ethyl/methyl substituents balance electronic and steric effects. Both compounds leverage trifluoromethyl for enhanced bioavailability .
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ():
- Structure : Pyrazolopyridine with methoxyphenyl and carboxylic acid groups.
- Comparison : The carboxylic acid improves water solubility, contrasting with the target’s trifluoromethyl-dominated hydrophobicity. Methoxyphenyl in both compounds aids π-π interactions in target binding .
Role of Pyrimidinyl and Methoxyphenyl Groups
- Structure : Bis-pyridine derivatives with furyl, chlorophenyl, or methoxyphenyl substituents.
- Methoxyphenyl in both systems enhances aromatic stacking but requires metabolic consideration (O-demethylation) .
Data Table: Structural and Functional Comparison
Biological Activity
Chemical Structure and Properties
The compound's structure indicates the presence of several functional groups that may contribute to its biological activity:
- Ethyl group : Enhances lipophilicity.
- Trifluoromethyl groups : Known to increase metabolic stability and bioactivity.
- Methoxyphenyl substituent : Potentially enhances interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structural motifs. For instance, derivatives containing pyrimidine and phenyl groups have demonstrated significant antiviral effects against various viruses.
| Compound | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Influenza A | 10 | |
| Compound B | HIV-1 | 5 | |
| Compound C | Hepatitis C | 7 |
Although specific data on 1'-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole is limited, its structural similarity to these compounds suggests potential antiviral properties.
Cytotoxic Activity
Cytotoxicity studies are critical for assessing the safety profile of new compounds. The MTT assay is a common method used to evaluate cell viability after exposure to various concentrations of compounds.
| Compound | Cell Line | Viability (%) at 100 µM | Reference |
|---|---|---|---|
| Compound D | A549 (lung) | 87.2 | |
| Compound E | HeLa (cervical) | 90.5 |
In preliminary assessments, compounds structurally related to 1'-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole exhibit low cytotoxicity, suggesting a favorable safety profile for further development.
Other Pharmacological Activities
Beyond antiviral and cytotoxic effects, the compound may exhibit additional pharmacological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against both bacterial and fungal strains.
- Antioxidant Properties : Some derivatives display free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases.
Case Study 1: Antiviral Efficacy
A study investigating a series of pyrimidine derivatives found that certain modifications significantly enhanced antiviral activity against the influenza virus. The introduction of trifluoromethyl groups was particularly noted for improving potency and selectivity.
Case Study 2: Cytotoxicity Assessment
Research on related bipyrazole compounds demonstrated that structural variations could lead to significant differences in cytotoxicity across various cancer cell lines. This highlights the importance of chemical modifications in optimizing therapeutic efficacy.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step coupling reactions. A validated approach includes:
- Step 1: Palladium-catalyzed cross-coupling of pyrimidine and pyrazole precursors. For example, use Pd(PPh₃)₄ with aryl boronic acids in degassed DMF/H₂O under inert conditions (yields ~60–85%) .
- Step 2: Functionalization of the pyrazole core via nucleophilic substitution. Ethyl or methyl groups are introduced using alkyl halides in the presence of K₂CO₃ in DMF at room temperature .
- Purification: Column chromatography (silica gel, hexane/EtOAc) and recrystallization (DMF/EtOH) ensure high purity .
Key Optimization Parameters:
- Catalyst loading (1–5 mol% Pd).
- Temperature control (50–80°C for coupling; reflux for cyclization).
- Solvent polarity adjustments to minimize side reactions.
Basic: How should spectroscopic and chromatographic techniques be employed to characterize this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
